Talaroderxine D
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Overview
Description
Talaroderxine D is a bioactive secondary metabolite isolated from the fungus Polyphilus sieberi. It has a molecular formula of C36H38O11 and a molecular weight of 646.68 g/mol . This compound exhibits significant antimicrobial activities against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration values of 2.1 and 8.3 μg/mL, respectively . Additionally, this compound shows potent cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Talaroderxine D involves complex organic reactions, typically starting from simpler precursor molecules. The exact synthetic route is not widely documented, but it generally involves multiple steps of cyclization, oxidation, and functional group modifications to achieve the final structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using the fungus Polyphilus sieberi. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Talaroderxine D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, especially on its aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Talaroderxine D has a wide range of scientific research applications:
Mechanism of Action
Talaroderxine D exerts its effects primarily through its antimicrobial and cytotoxic activities. It inhibits the growth of bacteria by disrupting their cell membranes and interfering with essential cellular processes . In cancer cells, this compound induces apoptosis by activating specific molecular pathways and targeting key proteins involved in cell survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Talaroderxine D include other naphtho-α-pyranones and chlorinated cyclotetrapeptides, such as Omnipolyphilin A and B .
Uniqueness
This compound is unique due to its potent antimicrobial and cytotoxic activities, which are not commonly found in other similar compounds. Its ability to inhibit biofilm formation and its specific molecular targets make it a promising candidate for further research and development .
Properties
Molecular Formula |
C36H38O11 |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(3R)-7,9,10-trihydroxy-3-pentyl-6-[(3R)-7,9,10-trihydroxy-3-[(4R)-4-hydroxypentyl]-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C36H38O11/c1-3-4-5-8-19-10-17-12-21-29(23(38)14-25(40)31(21)33(42)27(17)35(44)46-19)30-22-13-18-11-20(9-6-7-16(2)37)47-36(45)28(18)34(43)32(22)26(41)15-24(30)39/h12-16,19-20,37-43H,3-11H2,1-2H3/t16-,19-,20-/m1/s1 |
InChI Key |
CQXJEXHLRMNSBL-NSISKUIASA-N |
Isomeric SMILES |
CCCCC[C@@H]1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CCC[C@@H](C)O)O)O)O)O)C(=C2C(=O)O1)O |
Canonical SMILES |
CCCCCC1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CCCC(C)O)O)O)O)O)C(=C2C(=O)O1)O |
Origin of Product |
United States |
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